molecular formula C12H11P B032561 Diphenylphosphine CAS No. 829-85-6

Diphenylphosphine

Cat. No.: B032561
CAS No.: 829-85-6
M. Wt: 186.19 g/mol
InChI Key: GPAYUJZHTULNBE-UHFFFAOYSA-N
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Description

Sodium hydroxide, commonly known as caustic soda or lye, is an inorganic compound with the chemical formula NaOH. It is a white, crystalline solid that is highly soluble in water, producing a strong exothermic reaction. Sodium hydroxide is a strong base and is widely used in various industrial processes due to its ability to neutralize acids and its reactivity with many substances .

Scientific Research Applications

Sodium hydroxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a strong base in various chemical reactions and as a reagent in titrations.

    Biology: Used to denature proteins and nucleic acids, and in the preparation of cell lysates.

    Medicine: Used in the production of pharmaceuticals and in the treatment of certain medical conditions, such as prion diseases.

    Industry: Used in the production of paper, textiles, detergents, and various chemicals.

Mechanism of Action

Target of Action

Diphenylphosphine, also known as diphenylphosphane, is an organophosphorus compound . It primarily targets carbon-heteroatom double bonds . These targets play a crucial role in various biochemical reactions, particularly in the formation of organophosphorus ligands .

Mode of Action

This compound interacts with its targets through a nucleophilic addition mechanism . Specifically, this compound and its derivatives, such as diphenylphosphide, are nucleophiles that add to carbon-heteroatom double bonds . For instance, in the presence of concentrated hydrochloric acid at 100 °C, this compound adds to the carbon atom in benzaldehyde to give (phenyl-(phenylmethyl)phosphoryl)benzene .

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. It is commonly used in the laboratory as an intermediate . It can be deprotonated to give diphenylphosphide derivatives . The preparation of phosphine ligands, Wittig-Horner reagents, and phosphonium salts are commonly accomplished by alkylating this compound .

Pharmacokinetics

It’s known that this compound is a colorless liquid that is easily oxidized in air . Its density is 1.07 g/cm³, and it has a boiling point of 280 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of this compound’s action is the formation of various organophosphorus compounds. For example, the hydrogen atom connected to phosphorus undergoes Michael-like addition to activated alkenes, providing products with which to produce phosphine ligands such as 1,2-bis(diphenylphosphino)ethane .

Action Environment

The action of this compound is influenced by environmental factors. For instance, it is easily oxidized in air , which can affect its stability and efficacy. Moreover, its reactivity can be influenced by the presence of other chemicals in the environment, such as concentrated hydrochloric acid .

Future Directions

Diphenylphosphine is a precursor to organophosphorus ligands for use as catalysts . It is a common intermediate in the laboratory . It can be deprotonated to give diphenylphosphide derivatives . The preparation of phosphine ligands, Wittig-Horner reagents, and phosphonium salts are commonly accomplished by alkylating this compound . The hydrogen atom connected to phosphorus undergoes Michael-like addition to activated alkenes, providing products with which to produce phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (Ph2PC2H4PPh2) . Therefore, it has potential applications in organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hydroxide can be prepared through several methods, including:

    Leblanc Process: This historical method involves the reaction of sodium carbonate with calcium hydroxide to produce sodium hydroxide and calcium carbonate.

    Weldon’s Process: This method involves the reaction of sodium chloride with calcium hydroxide.

    Deacon Process: This process involves the oxidation of hydrochloric acid to produce chlorine, which is then used to produce sodium hydroxide.

    Electrolytic Process: The most common industrial method for producing sodium hydroxide is the electrolysis of brine (sodium chloride solution) in the chlor-alkali process.

Industrial Production Methods: The electrolytic process is the primary industrial method for producing sodium hydroxide. In this process, an electric current is passed through a brine solution, causing the sodium chloride to dissociate into sodium ions and chloride ions. The sodium ions react with water to form sodium hydroxide, while the chloride ions form chlorine gas .

Types of Reactions:

    Neutralization Reactions: Sodium hydroxide reacts with acids to form water and salts. For example, it reacts with hydrochloric acid to form sodium chloride and water.

    Precipitation Reactions: Sodium hydroxide reacts with metal ions to form insoluble metal hydroxides. For example, it reacts with copper(II) chloride to form copper(II) hydroxide and sodium chloride.

    Saponification Reactions: Sodium hydroxide reacts with fats and oils to produce glycerol and soap.

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid, and nitric acid.

    Metal Salts: Copper(II) chloride, iron(III) chloride, and zinc sulfate.

    Fats and Oils: Animal fats and vegetable oils.

Major Products Formed:

Comparison with Similar Compounds

  • Potassium hydroxide (KOH)
  • Calcium hydroxide (Ca(OH)₂)
  • Lithium hydroxide (LiOH)
  • Magnesium hydroxide (Mg(OH)₂)

Sodium hydroxide’s unique combination of strong basicity, high reactivity, and wide range of applications makes it an essential compound in various fields of science and industry.

Properties

IUPAC Name

diphenylphosphane
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InChI

InChI=1S/C12H11P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GPAYUJZHTULNBE-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)PC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H11P
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DSSTOX Substance ID

DTXSID50232076
Record name Diphenylphosphine
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Molecular Weight

186.19 g/mol
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Physical Description

Clear liquid with strong unpleasant odor; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Diphenylphosphine
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CAS No.

829-85-6
Record name Diphenylphosphine
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Record name DIPHENYLPHOSPHINE
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Synthesis routes and methods I

Procedure details

U.S. Pat. No. 5,399,771 discloses a process for preparing BINAP starting from enantiomerically pure binaphthol which is firstly converted into the corresponding bis(trifluoro-methanesulfonate). BINAP is subsequently obtained by nickel-catalysed coupling with diphenylphosphine. Disadvantages of this process are the high price and the difficulty of industrial handling of the sensitive and extremely aggressive trifluoromethanesulfonic anhydride in the preparation of binaphthol bis(trifluoromethane-sulfonate). The use of other trifluoromethanesulfonic acid derivatives such as trifluoromethanesulfonyl fluoride or chloride is also difficult in process engineering terms due to the high volatility of the compounds (b.p.=−20° C. and 32° C., respectively).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
bis(trifluoro-methanesulfonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A THF solution (150 ml) containing chlorodiphenylphosphine (60 g, 0.34 mole) was added dropwise from a dropping flask, and under nitrogen atmosphere to a stirred THF (75 ml) suspension of lithium metal (5 g, 0.7 moles) in a 500 ml round bottom flask. Formation of lithiodiphenylphosphide was indicated by the appearance of a bright red color. After stirring 18 hours, unreacted lithium was removed and the solution was added slowly to a rapidly stirred THF slurry of the brominated resin beads (32 g, 35 percent Br, 131.3 mmol Br). This slurry was allowed to stir two days under nitrogen (longer if high percent Br content resin used). The slurry was then hydrolyzed by adding it to two liters of nitrogen-saturated acetone/water (3:1) and stirring for one hour. The beads were then filtered and washed by stirring successively in one liter each of the following nitrogen-saturated solvents: water (2 hours), acetone (2 hours), benzene/methanol (9:1) (18-24 hours), and methanol (4-5 hours). The beads were then vacuum dried (80° C., 0.05 torr) for 24 hours, and analyzed for 6.44 percent P which corresponds to 35.0 percent of the polystyryl rings substituted with the diphenylphosphide moiety.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

101 g (0.5 mol) of diphenylphosphine oxide and 0.5 g of aluminum chloride are mixed and heated to 157° C., the pressure being reduced simultaneously (12 mbar). Diphenylphosphine distills off through a descending condenser at a transition temperature of 144° C. The internal temperature is finally raised to 183° C. 42 g of diphenylphosphine are obtained with a purity of 99% according to 31P NMR. That corresponds to a yield of 90% of theory.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Yield
90%

Synthesis routes and methods IV

Procedure details

101 g (0.5 mol) of diphenylphosphine oxide and 0.4 g of zinc chloride are mixed and heated to 164° C., the pressure being reduced simultaneously (14 mbar). Diphenylphosphine distills off through a descending condenser at a transition temperature of 148° C. The internal temperature is finally raised to 183° C. 41 g of diphenylphosphine are obtained. That corresponds to a yield of 88% of theory.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Yield
88%

Synthesis routes and methods V

Procedure details

172 g (0.852 mol) of diphenylphosphine oxide and 0.8 g of indium chloride are mixed and heated to 152° C., the pressure being reduced simultaneously (8 mbar). Diphenylphosphine distills off through a descending condenser at a transition temperature of 132° C. After a total of 2 hours, the internal temperature has been raised to 195° C. 70 g of diphenylphosphine are obtained. That corresponds to a yield of 88% of theory.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylphosphine
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Diphenylphosphine
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Customer
Q & A

Q1: What is the molecular formula and weight of diphenylphosphine?

A1: The molecular formula of this compound is (C6H5)2PH, and its molecular weight is 186.20 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: this compound exhibits characteristic signals in various spectroscopic techniques. In 31P NMR, it typically shows a resonance signal around -40 ppm relative to H3PO4. 1H and 13C NMR provide valuable information about the phenyl rings and the P-H bond.

Q3: Is this compound air-stable?

A3: this compound is sensitive to air and moisture, readily undergoing oxidation to this compound oxide. [] Therefore, it should be handled and stored under an inert atmosphere, preferably nitrogen or argon.

Q4: How does the presence of a this compound oxide group affect the properties of polymers?

A4: Incorporating this compound oxide groups into polymers, such as polyimides, can enhance their atomic oxygen resistance. [] Additionally, the this compound oxide group can influence the solubility and thermal properties of the polymer. []

Q5: What type of reactions is this compound commonly used in?

A5: this compound acts as a nucleophile in various reactions, including additions to carbonyl groups (Pudovik reaction) and substitutions with alkyl halides. It is also a valuable ligand in transition-metal-catalyzed reactions.

Q6: How does the structure of a phosphine ligand affect the stereoselectivity of a cobalt-catalyzed polymerization of 1,3-butadiene?

A6: The steric hindrance of the phosphine ligand significantly impacts the syndiotacticity of the resulting polybutadiene. Bulkier phosphine ligands, such as tert-butyl(diphenyl)phosphine, tend to increase the syndiotacticity. []

Q7: Can this compound be used in asymmetric catalysis?

A7: Yes, chiral (aminoalkyl)this compound ligands coordinated to cobalt(III) have been investigated for their potential in asymmetric catalysis. []

Q8: How can palladium catalysts be used to form carbon-phosphorus bonds with this compound?

A8: Palladium catalysts, especially those ligated with bulky, electron-rich diphosphines, efficiently promote the coupling of this compound with ortho-substituted aryl bromides, forming carbon-phosphorus bonds. []

Q9: Have computational methods been used to study this compound and its reactions?

A9: Yes, density functional theory (DFT) calculations have been employed to study the reactivity of this compound derivatives, such as in the determination of activation energies for fluxional processes in metal complexes. []

Q10: How do substituents on the phenyl rings of this compound affect its reactivity?

A10: Electron-donating groups on the phenyl rings generally increase the nucleophilicity of the phosphorus atom in this compound, while electron-withdrawing groups decrease it. [] This electronic influence can affect reaction rates and yields.

Q11: How does the size and nature of the substituent at the phosphorus atom influence the reactivity of this compound derivatives?

A11: Bulky substituents at the phosphorus center can hinder reactions or influence the regioselectivity of additions, as observed in the reactions of diphenyl(trimethylsilylmethyl)phosphine with carbonyl compounds. []

Q12: How can the stability of this compound be enhanced during storage?

A12: Storing this compound under an inert atmosphere, such as nitrogen or argon, and at low temperatures helps prevent oxidation and hydrolysis. []

Q13: Are there any specific safety concerns associated with handling this compound?

A13: Yes, this compound is corrosive and can release toxic this compound upon contact with moisture. [] It should be handled with appropriate safety precautions, including the use of gloves, goggles, and working in a well-ventilated area.

Q14: What are some areas of active research involving this compound and its derivatives?

A14: Current research interests include:

  • Developing new catalytic applications for this compound and its metal complexes, particularly in asymmetric synthesis. []
  • Exploring the use of this compound-containing ligands in supramolecular chemistry and materials science. []
  • Investigating the biological activity of this compound derivatives, although this area is less explored. []

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